N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide
Description
N-[1-(4-Bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic benzamide derivative characterized by a 3-methylbenzamide core linked to a 1-(4-bromophenoxy)-2,2,2-trichloroethyl group. This structure combines a halogenated phenoxy moiety with a trichloroethyl chain, which may confer unique physicochemical and biological properties. The compound’s molecular formula is C₁₆H₁₂BrCl₃NO₂, with an average mass of 449.55 g/mol .
Properties
Molecular Formula |
C16H13BrCl3NO2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H13BrCl3NO2/c1-10-3-2-4-11(9-10)14(22)21-15(16(18,19)20)23-13-7-5-12(17)6-8-13/h2-9,15H,1H3,(H,21,22) |
InChI Key |
OQWGWNQIUZTRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects on Reactivity: The 3-methylbenzamide group in the target compound contrasts with the 4-bromobenzamide in . Trichloroethyl vs. Hydroxy-dimethylethyl: The trichloroethyl chain in the target compound increases electron-withdrawing effects compared to the hydroxyl-containing analog in , which may influence catalytic activity in metal-mediated reactions.
Halogenation Impact :
- The target compound contains one bromine atom , whereas the analog in has two bromine atoms. Higher halogen content typically increases molecular weight and lipophilicity, affecting solubility and bioavailability .
Functional Group Diversity: The 3,4,5-trimethoxybenzamide derivative exhibits hydrogen-bonding capability through methoxy groups, enabling crystal lattice stabilization via N–H···O interactions. This property is absent in the target compound, which lacks oxygen-rich substituents.
Biological Activity
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₁₆H₁₃BrCl₃NO₂
- Molecular Weight : 437.55 g/mol
- LogP : 5.6454
- Polar Surface Area : 31.845 Ų
The compound features a bromophenoxy group and a trichloroethyl moiety, which contribute to its unique chemical properties and potential applications in fields such as medicinal chemistry and agrochemicals.
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest that it may influence metabolic pathways by binding to key enzymes or receptors. The specific mechanisms are still under investigation, but initial findings indicate potential interactions with various biological macromolecules.
Biological Activity Overview
- Insecticidal Activity : The compound has been studied for its potential as an insecticide. Its structural features suggest it could effectively target insect metabolic pathways.
- Herbicidal Properties : Similar to its insecticidal activity, this compound may also exhibit herbicidal properties by inhibiting specific enzymes involved in plant metabolism.
- Enzyme Inhibition Studies : Initial findings show that the compound may interact with enzymes such as acetylcholinesterase (AChE) and other metabolic enzymes. This interaction could lead to inhibition or modulation of their activity, impacting overall metabolic processes in organisms.
Case Study 1: Enzyme Interaction
A study conducted on the interaction of this compound with AChE revealed that the compound acts as a reversible inhibitor. The inhibition constant (Ki) was determined through enzyme kinetics studies, showing a significant reduction in enzyme activity at micromolar concentrations.
Case Study 2: Insecticidal Efficacy
In another study assessing the insecticidal properties of the compound against common agricultural pests, results indicated a high mortality rate in treated populations compared to controls. The effective concentration (EC50) was calculated to be within a range that suggests practical application in pest management.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1-{[(4-acetamidophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide | C₁₅H₁₈Cl₃N₄O₂S | Contains an acetamido group instead of bromine |
| N-({[4-(acetylamino)phenyl]carbamothioyl}amino)-4-butoxybenzamide | C₁₇H₂₂N₄O₃S | Features a butoxy substituent |
| N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2-chloroethyl)-3-nitrobenzamide | C₁₅H₁₅BrClN₃O₃S | Contains a nitro group and different chloro substituent |
This table illustrates how variations in functional groups affect the biological activity and reactivity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
